![molecular formula C22H20N4O5S B2626424 1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane CAS No. 1112026-92-2](/img/structure/B2626424.png)

1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

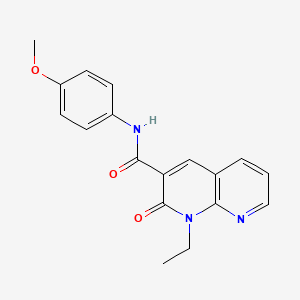

1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a benzoylazepane derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

One area of application involves the structure-based optimization of azepane derivatives for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against PKA and PKB-alpha. These compounds were developed to address plasma instability issues of previous structures, leading to the identification of plasma-stable and highly active compounds. This research has implications for drug development targeting protein kinases involved in various diseases (Breitenlechner et al., 2004).

Building Blocks in Medicinal Chemistry

Another significant application is the synthesis of novel bridged bicyclic thiomorpholines, which are considered valuable building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, and some analogues have entered human clinical trials. The preparation of novel bicyclic thiomorpholine building blocks, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, underscores the importance of thiomorpholine and its derivatives in drug discovery and development (Walker & Rogier, 2013).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase. This approach allows for the simultaneous acquisition of two enantiocomplementary derivatives in good to excellent yields, demonstrating the utility of biocatalysis in the selective synthesis of chiral compounds. Such methodologies are crucial for the production of enantiopure pharmaceuticals (Zhou et al., 2015).

Heterocyclic Compound Synthesis

Further studies include the development of new approaches to the synthesis of N,N,N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-bromine/chloride. These approaches highlight the versatility of azepane-based compounds in synthesizing complex molecular architectures, contributing to the toolbox of synthetic organic chemistry and potentially leading to new therapeutic agents (Chen & Ren, 2014).

Cycloaddition Reactions

Moreover, the base-mediated [3 + 2] cycloaddition reaction of in-situ formed aza-oxyallyl cations with 1,4-dithiane-2,5-diols provides an efficient method to access thiomorpholin-3-one derivatives. This strategy showcases the application of cycloaddition reactions in constructing heterocyclic compounds with potential biological activity, demonstrating the ongoing interest in exploring novel synthetic routes for heterocyclic chemistry (Xie et al., 2020).

Eigenschaften

IUPAC Name |

7-(2-methoxyethyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5S/c1-13-5-3-4-6-14(13)20-24-19(31-25-20)11-32-22-23-16-10-18-17(29-12-30-18)9-15(16)21(27)26(22)7-8-28-2/h3-6,9-10H,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMBHTFVJIXZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)